2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine

Physicochemical profiling Drug-likeness CNS drug design

2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine (CAS 715651-76-6) is a synthetic tri-substituted pyrimidine with a molecular formula of C20H26FN3O and a molecular weight of 343.44 g/mol. It belongs to a class of 4,6-dialkoxy/aryloxy-2-arylpyrimidines explored in patent literature for neuroprotective applications via neuronal death inhibition.

Molecular Formula C20H26FN3O
Molecular Weight 343.4 g/mol
CAS No. 715651-76-6
Cat. No. B12520523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine
CAS715651-76-6
Molecular FormulaC20H26FN3O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCCCCN3CCCCC3
InChIInChI=1S/C20H26FN3O/c1-16-15-19(23-20(22-16)17-7-9-18(21)10-8-17)25-14-6-5-13-24-11-3-2-4-12-24/h7-10,15H,2-6,11-14H2,1H3
InChIKeyORTUSOZFGJTTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine (CAS 715651-76-6): Structural and Physicochemical Baseline for Procurement Evaluation


2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine (CAS 715651-76-6) is a synthetic tri-substituted pyrimidine with a molecular formula of C20H26FN3O and a molecular weight of 343.44 g/mol . It belongs to a class of 4,6-dialkoxy/aryloxy-2-arylpyrimidines explored in patent literature for neuroprotective applications via neuronal death inhibition . Its structure features a 4-fluorophenyl group at the 2-position, a methyl group at the 4-position, and a 4-(piperidin-1-yl)butoxy side chain at the 6-position, distinguishing it from regioisomeric analogs that place the fluorophenyl group at the 4-position and the methyl group at the 2-position . The compound is offered by multiple chemical suppliers as a research-grade small molecule for in vitro and in vivo pharmacological studies.

Why Generic Substitution of 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine Is Not Supported by Evidence


Direct quantitative pharmacological evidence distinguishing 2-(4-fluorophenyl)-4-methyl-6-[4-(piperidin-1-yl)butoxy]pyrimidine from its closest regioisomeric and linker-length analogs is extremely limited in the public domain. The most extensively characterized in-class comparator, Enecadin (NS-7; 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride), is reported as a voltage-dependent sodium and calcium channel blocker with documented neuroprotective efficacy in rodent stroke models, but the target compound's specific pharmacological profile has not been published . Patent literature groups the target compound alongside Enecadin within broad Markush claims for cerebrovascular disease without providing compound-specific IC50, selectivity, or pharmacokinetic data . Consequently, any assumption that the target compound can serve as a direct functional substitute for Enecadin or other in-class analogs is unsupported by quantitative evidence. The absence of comparative binding, functional, or ADME data means that even structurally similar pyrimidines cannot be considered interchangeable without substantial de-risking experimentation. The sections below present the limited quantitative evidence currently retrievable and explicitly flag evidence gaps.

Quantitative Comparative Evidence for 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine


Physicochemical Differentiation from the Lead Analog Enecadin (NS-7)

The target compound (C20H26FN3O, MW 343.44 g/mol) possesses a 4-carbon butoxy linker between the pyrimidine core and the terminal piperidine, whereas Enecadin (NS-7, C21H28FN3O, MW 357.46 g/mol free base) contains a 5-carbon pentyloxy linker . This single methylene deletion reduces molecular weight by 14.02 g/mol (3.9%) and lowers the calculated octanol-water partition coefficient (clogP) by approximately 0.4–0.6 log units based on fragment-based predictions for aliphatic chain homologation, although experimentally measured logP or logD values are not publicly available for either compound . The shorter linker also reduces the topological polar surface area (tPSA) by a negligible amount, but the piperidine nitrogen pKa remains largely unchanged between the two compounds . No experimental solubility, permeability, or metabolic stability data have been published to confirm whether these calculated differences translate into meaningful pharmacokinetic divergence.

Physicochemical profiling Drug-likeness CNS drug design

Regioisomeric Differentiation: 2-(4-Fluorophenyl)-4-methyl vs. 4-(4-Fluorophenyl)-2-methyl Substitution Pattern

The target compound places the 4-fluorophenyl substituent at the pyrimidine 2-position and the methyl group at the 4-position. Its direct regioisomer, 4-(4-fluorophenyl)-2-methyl-6-(4-piperidinobutoxy)pyrimidine (CAS 752962-37-1), reverses this substitution pattern . In related pyrimidine-based kinase inhibitors, the position of aryl substituents profoundly affects hinge-binding geometry and selectivity profiles; however, no comparative biochemical or cellular data exist for these specific regioisomers . Both compounds are listed together in patent US6191149 as embodiments for cerebrovascular indications, but no differential activity data are provided . In the absence of head-to-head data, the regioisomeric difference remains a theoretical structural distinction without quantified functional consequences.

Structure-activity relationship Pyrimidine regiochemistry Target engagement

Therapeutic Indication Overlap with Advanced Analog Enecadin: Cerebrovascular Neuroprotection

The target compound is claimed in patent families covering methods for treating acute cerebrovascular disorders and spinal cord injury, with utility asserted through neuronal death inhibition . Enecadin (NS-7), the 5-pentyloxy regioisomer, has demonstrated concentration-dependent inhibition of LDH leakage (IC50 approximately 3–30 µM) in rat cerebrocortical slices subjected to hypoxia/reoxygenation and has shown anti-infarct efficacy in rat transient MCAO models at intravenous doses of 0.1–1 mg/kg . However, the target compound itself has no published in vitro potency data, in vivo efficacy results, or direct head-to-head comparison against Enecadin in any preclinical model. The patent listing merely establishes that the compound was envisioned for the same therapeutic application, not that it possesses equivalent or superior pharmacological activity.

Neuroprotection Cerebral ischemia Sodium/calcium channel blockade

Application Scenarios for 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine Grounded in Current Evidence


Regioisomeric SAR Probe in Pyrimidine-Based Neuroprotective Agent Optimization

Given its listing alongside Enecadin in neuroprotection patents, this compound may serve as a structural probe to interrogate how the 2-(4-fluorophenyl)-4-methyl substitution pattern and the 4-carbon butoxy linker influence neuronal death inhibitory activity relative to the 4-(4-fluorophenyl)-2-methyl-5-pentyloxy configuration of Enecadin. However, users must generate all primary pharmacological data de novo, as no published comparative activity exists .

Physicochemical Comparator for CNS Drug-Likeness Assessment

The compound's reduced molecular weight and slightly lower calculated lipophilicity relative to Enecadin (ΔMW -14 g/mol, estimated ΔclogP ≈ -0.4 to -0.6) make it a candidate for correlative studies examining how incremental changes in linker length affect CNS penetration parameters. Experimental logD, PAMPA-BBB, and brain/plasma ratio data must be generated to substantiate any claims of improved CNS drug-likeness .

Negative Control or Inactive Comparator for Enecadin-Based Studies

Until potency data are available, the target compound could rationally be deployed as a closely matched structural analog for use as a negative control in experiments where Enecadin serves as the positive control, provided that preliminary screening confirms lack of activity at the relevant target (e.g., Na+/Ca2+ channels). This application leverages the structural similarity while acknowledging the absence of demonstrated pharmacology .

Starting Material for Diversified Pyrimidine Library Synthesis

The compound contains synthetic handles (piperidine nitrogen for alkylation/acylation, potential for halogen-metal exchange at the fluorophenyl ring) that support its use as a late-stage diversification intermediate for generating focused libraries of pyrimidine analogs. This procurement rationale is independent of any intrinsic biological activity and relies solely on chemical reactivity and scaffold novelty .

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.